Menthone-8-thioacetate, trans-
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Overview
Description
Menthone-8-thioacetate, trans- is a chemical compound with the molecular formula C12H20O2S and a molecular weight of 228.34 g/mol . It is a pale yellow liquid with a slightly soluble nature in water and a boiling point of 87°C . This compound is used primarily as a flavoring agent in the food industry .
Preparation Methods
The synthesis of menthone-8-thioacetate, trans- can be achieved through several methods. One common synthetic route involves the reaction of menthone with thioacetic acid under mild conditions . This process is advantageous due to its simplicity, high yield, and minimal isomer formation . Industrial production methods often follow similar procedures, ensuring high purity and efficiency .
Chemical Reactions Analysis
Menthone-8-thioacetate, trans- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Scientific Research Applications
Menthone-8-thioacetate, trans- has several scientific research applications:
Mechanism of Action
The mechanism of action of menthone-8-thioacetate, trans- involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the formation of thioesters, which play a crucial role in metabolic processes such as the citric acid cycle . The compound’s ability to form stable thioester bonds makes it a valuable intermediate in biochemical reactions .
Comparison with Similar Compounds
Menthone-8-thioacetate, trans- can be compared with other similar compounds such as:
Menthone thioacetate: Both compounds share similar chemical structures and properties, but menthone-8-thioacetate, trans- is distinguished by its specific stereochemistry.
8-Acetylthio-p-menthan-3-one: This compound is another structural isomer with similar applications but differs in its reactivity and stability.
(S)-Menthon-8-yl thioacetate: This isomer has different stereochemistry, affecting its interaction with biological targets and its overall efficacy in various applications.
Menthone-8-thioacetate, trans- stands out due to its unique combination of stability, reactivity, and versatility in various scientific and industrial applications .
Properties
CAS No. |
57074-34-7 |
---|---|
Molecular Formula |
C12H20O2S |
Molecular Weight |
228.35 g/mol |
IUPAC Name |
S-[2-[(1R,4R)-4-methyl-2-oxocyclohexyl]propan-2-yl] ethanethioate |
InChI |
InChI=1S/C12H20O2S/c1-8-5-6-10(11(14)7-8)12(3,4)15-9(2)13/h8,10H,5-7H2,1-4H3/t8-,10-/m1/s1 |
InChI Key |
AMXPURQVAMENCC-PSASIEDQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](C(=O)C1)C(C)(C)SC(=O)C |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)(C)SC(=O)C |
Origin of Product |
United States |
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